molecular formula C14H18N2O4 B13691664 4-Boc-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine-9-carbaldehyde

4-Boc-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine-9-carbaldehyde

Cat. No.: B13691664
M. Wt: 278.30 g/mol
InChI Key: AULWOOCXAUFYDW-UHFFFAOYSA-N
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Description

4-Boc-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine-9-carbaldehyde is a complex organic compound with the molecular formula C14H17N3O3 It is a derivative of pyrido[3,4-f][1,4]oxazepine, featuring a tert-butoxycarbonyl (Boc) protecting group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Boc-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine-9-carbaldehyde typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-Boc-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine-9-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, inert atmospheres, and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields a carboxylic acid, while reduction results in a primary alcohol. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

4-Boc-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine-9-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Boc-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine-9-carbaldehyde involves its interaction with specific molecular targets and pathways. The Boc protecting group can be removed under acidic conditions, revealing the active amine functionality. This can then interact with various enzymes, receptors, or other biomolecules, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Boc-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine-9-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological properties.

Properties

Molecular Formula

C14H18N2O4

Molecular Weight

278.30 g/mol

IUPAC Name

tert-butyl 9-formyl-3,5-dihydro-2H-pyrido[3,4-f][1,4]oxazepine-4-carboxylate

InChI

InChI=1S/C14H18N2O4/c1-14(2,3)20-13(18)16-4-5-19-12-10(8-16)6-15-7-11(12)9-17/h6-7,9H,4-5,8H2,1-3H3

InChI Key

AULWOOCXAUFYDW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2=C(C=NC=C2C1)C=O

Origin of Product

United States

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